molecular formula C14H18ClN3O2 B6296969 (S)-Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride CAS No. 2158302-02-2

(S)-Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B6296969
CAS No.: 2158302-02-2
M. Wt: 295.76 g/mol
InChI Key: ZGVOKAJRQLORSV-ZOWNYOTGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride involves the reaction of I-benzyl 4-tert-butyl (2S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate with hydrochloric acid in dioxane. The mixture is stirred at 20°C for one hour, followed by the addition of sodium bicarbonate until the pH is greater than 7. The reaction mixture is then concentrated under reduced pressure to remove dioxane, diluted with water, and extracted with ethyl acetate. The organic layers are combined, washed with water, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the product as a yellow oil .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce primary amines, and substitution can result in various substituted piperazine derivatives.

Scientific Research Applications

(S)-Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s cyanomethyl and piperazine functionalities allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ®-2-(cyanomethyl)piperazine-1-carboxylate
  • tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate
  • (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride
  • ®-2-(Piperazin-2-yl)acetonitrile dihydrochloride

Uniqueness

(S)-Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .

Properties

IUPAC Name

benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.ClH/c15-7-6-13-10-16-8-9-17(13)14(18)19-11-12-4-2-1-3-5-12;/h1-5,13,16H,6,8-11H2;1H/t13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVOKAJRQLORSV-ZOWNYOTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CC#N)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H](CN1)CC#N)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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